![molecular formula C17H22N4O3S B2866891 5-[2-(氮杂环-1-基)-2-氧代乙基]硫代-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4-二酮 CAS No. 899748-38-0](/img/structure/B2866891.png)
5-[2-(氮杂环-1-基)-2-氧代乙基]硫代-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The azepane ring could introduce some conformational flexibility into the molecule, while the pyrido[2,3-d]pyrimidine ring system would likely be planar .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfanyl group could potentially make the compound susceptible to oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfanyl group could potentially affect the compound’s solubility and reactivity .科学研究应用
Anticonvulsant Activity
This compound has been evaluated for its potential as an anticonvulsant. Studies have shown that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticonvulsant activity, which could be beneficial in the treatment of epilepsy and related neurological disorders .
Antidepressant Properties
Research indicates that certain pyrido[2,3-d]pyrimidine derivatives possess antidepressant properties. These compounds can lead to a significant reduction in immobility time in animal models, suggesting a potential application in the treatment of depression .
Neurological Disorder Research
The connection between epilepsy and depression is a subject of ongoing research. Compounds like 5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione could be used to further understand the link between these two conditions and develop dual-action drugs .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for the synthesis of various derivatives with enhanced pharmacological properties. It’s a starting point for designing drugs with improved solubility and efficacy .
安全和危害
未来方向
作用机制
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as a PARP-1 inhibitor . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . By inhibiting PARP-1, the compound disrupts the DNA repair process, leading to genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 . The compound remarkably showed the highest cell growth inhibition against MCF-7 and HCT116 .
属性
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-19-15-14(16(23)20(2)17(19)24)12(7-8-18-15)25-11-13(22)21-9-5-3-4-6-10-21/h7-8H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZWOYVWTCPMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

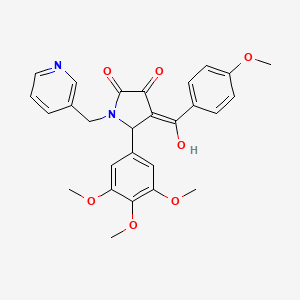
![N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)
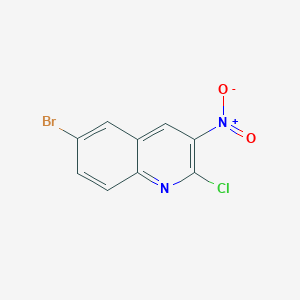
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2866814.png)
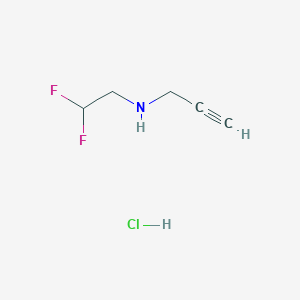

![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)
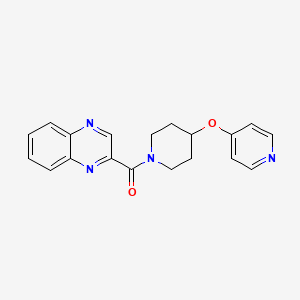
![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)
![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)
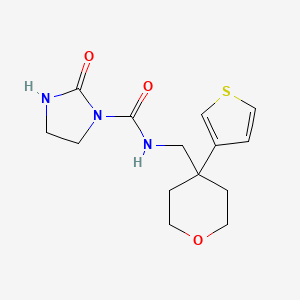
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)